N-(4-fluorophenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, nitro, isoindole, benzothiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoroaniline, 5-nitroisoindoline, and benzothiazole derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The process would also need to be scalable and cost-effective for commercial viability.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-FLUOROPHENYL)-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE can be compared with other compounds containing similar functional groups, such as:
- N-(4-FLUOROPHENYL)-2-{[6-(5-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE
- N-(4-FLUOROPHENYL)-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}PROPIONAMIDE
Uniqueness
The uniqueness of N-(4-FLUOROPHENYL)-2-{[6-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C23H13FN4O5S2 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[6-(5-nitro-1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H13FN4O5S2/c24-12-1-3-13(4-2-12)25-20(29)11-34-23-26-18-8-6-14(10-19(18)35-23)27-21(30)16-7-5-15(28(32)33)9-17(16)22(27)31/h1-10H,11H2,(H,25,29) |
InChI Key |
SIGYWXZOXPNDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])F |
Origin of Product |
United States |
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